Butane, 1-(1-methylethoxy)-
Overview
Description
Synthesis Analysis
The synthesis of complex butane derivatives can involve various chemical reactions. For instance, the electrooxidative double ene-type chlorination is used to prepare 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene with a yield of 72% . Another synthesis method involves the creation of 1,3-Di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane through two alternate routes, which has been characterized by single crystal X-ray crystallography . These methods highlight the versatility in synthesizing butane derivatives.
Molecular Structure Analysis
The molecular structure of butane derivatives can be quite complex. Single crystal X-ray crystallography is a common technique used to characterize these structures, as seen in the synthesis of 1,3-Di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane . The detailed crystallographic data provided for various butyrate and 1,3-dioxane derivatives also offer insights into the molecular structures of such compounds .
Chemical Reactions Analysis
Butane derivatives can undergo a variety of chemical reactions. For example, the acid-catalyzed ring-opening reactions of 1-t-butyl-1,2-epoxycyclohexane lead to complex mixtures, including 1,3-secondary addition products and rearranged non-addition products . These reactions are highly regioselective and can be influenced by the solvent's polarity.
Physical and Chemical Properties Analysis
The physical and chemical properties of butane derivatives can be tailored for specific applications. For instance, 2,3-Butanediol can be dehydrated to form a mixture of dioxolanes with high anti-knock indices, suitable for use as a sustainable gasoline blending component or diesel oxygenate . The solubility, heat of combustion, and other properties are critical for these applications.
Scientific Research Applications
Carbon Dioxide Capture : 1-Butoxy butane is explored as an absorbent for carbon dioxide capturing from process gas streams rich in carbon dioxide. The study focused on the vapor-liquid equilibrium (VLE) behavior of the carbon dioxide + 1-butoxy butane system, suggesting its potential in carbon capture technologies (Guo et al., 2010).
Enzymatic Hydroxylation Studies : Research has been conducted on the stereospecific hydroxylation of butane by methane monooxygenase from Methylococcus capsulatus, contributing to the understanding of enzymatic reactions and their mechanisms (Yu et al., 2003).
Dissociation Dynamics in Molecules : Studies on butane and butene molecules have been performed to understand the dissociation dynamics of their excited states, which is significant for insights into molecular behavior and reactions (Beijersbergen et al., 1992).
Membrane Technology for Gas Separation : Polydimethylsiloxane (PDMS), used in the separation of organic vapors from permanent gases, has been studied with n-butane, demonstrating its efficacy in gas separation technologies (Pinnau & He, 2004).
Plasma Chemical Decomposition : The decomposition of butane in nonthermal plasma was investigated to understand the fundamental chemical processes, which has implications in environmental and chemical engineering (Futamura et al., 1998).
Gas Phase Conformational Studies : The conformational equilibrium and orientational ordering of butane in a nematic liquid crystal have been explored, contributing to a better understanding of molecular behavior in different states (Polson & Burnell, 1995).
Vapour Pressure Measurements : Research on 1-(butoxymethoxy)butane (dibutoxymethane) focused on its saturated pressures, which is important in understanding its physical properties and potential applications (Gárate et al., 2016).
Chemical Synthesis and Reactions : Studies on the synthesis and reactions of butane derivatives, like the metabolic engineering of Escherichia coli for direct production of 1,4-butanediol, provide insights into biochemical pathways and biotechnological applications (Yim et al., 2011).
properties
IUPAC Name |
1-propan-2-yloxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-5-6-8-7(2)3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDFVOVLOXMSBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171826 | |
Record name | Butane, 1-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butane, 1-(1-methylethoxy)- | |
CAS RN |
1860-27-1 | |
Record name | Butyl isopropyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1860-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1-(1-methylethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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